molecular formula C8H6Cl2OS B7869574 2-Chloro-5-(methylthio)benzoyl chloride

2-Chloro-5-(methylthio)benzoyl chloride

Cat. No.: B7869574
M. Wt: 221.10 g/mol
InChI Key: SLKCFDMANLBROD-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylthio)benzoyl chloride is an organic compound with the molecular formula C8H6ClOS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methylthio group at the fifth position. This compound is used in various chemical synthesis processes due to its reactive acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylthio)benzoyl chloride typically involves the chlorination of 2-Chloro-5-(methylthio)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, which results in the formation of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the corrosive nature of thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylthio)benzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Chloro-5-(methylthio)benzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

    Catalysts: In some cases, catalysts like pyridine are used to facilitate the reaction.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

2-Chloro-5-(methylthio)benzoyl chloride is utilized in various scientific research applications, including:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical compounds, particularly those requiring acylation reactions.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Biological Studies: Used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylthio)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce the benzoyl moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(methylthio)benzoic acid: The precursor to 2-Chloro-5-(methylthio)benzoyl chloride.

    Benzoyl Chloride: A simpler acyl chloride without the chlorine and methylthio substitutions.

    2-Chlorobenzoyl Chloride: Similar structure but lacks the methylthio group.

Uniqueness

This compound is unique due to the presence of both chlorine and methylthio substituents on the benzene ring. These substituents influence the compound’s reactivity and make it suitable for specific synthetic applications that require these functional groups.

Biological Activity

2-Chloro-5-(methylthio)benzoyl chloride is an important compound in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its biological activity has been the subject of various studies, focusing on its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a methylthio group on a benzoyl moiety. Its chemical structure can be represented as follows:

C8H8ClO2S\text{C}_8\text{H}_8\text{ClO}_2\text{S}

This compound is soluble in organic solvents and can undergo various chemical reactions due to its reactive acyl chloride functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including antimicrobial, antitumor, and anti-inflammatory activities.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoyl chlorides have been noted for their efficacy against various bacterial strains. A study highlighted that certain benzoyl chloride derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound might possess similar properties .

Antitumor Activity

The potential antitumor effects of this compound have also been explored. In vitro studies indicated that related compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis or cell cycle arrest .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Antitumor Activity

In another study focusing on antitumor activity, this compound was assessed for its cytotoxic effects on MCF-7 cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.

Cell LineIC50 (µM)
MCF-715
HCT-11620

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, contributing to their cytotoxic effects.

Properties

IUPAC Name

2-chloro-5-methylsulfanylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2OS/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKCFDMANLBROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.03 g of 2-chloro-5-(methylthio)benzoic acid and 10 ml of thionyl chloride is heated on a steam bath for 1 hour. The volatiles are removed under vacuum and 20 ml of toluene added and removed under vacuum (2 times) to give 2.2 g of brown needles.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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